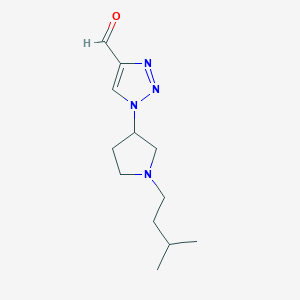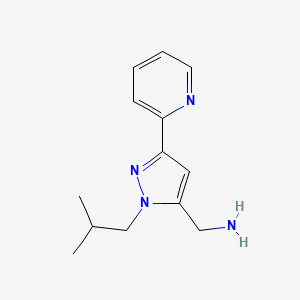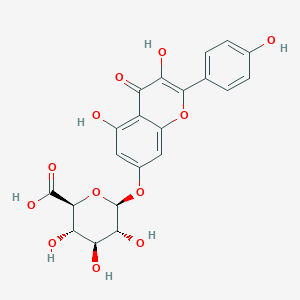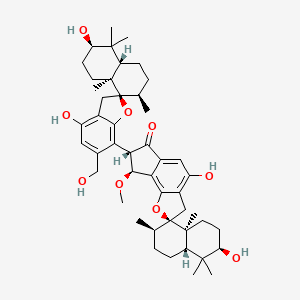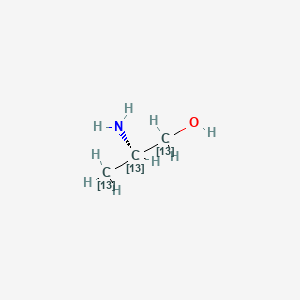
(2S)-2-amino(1,2,3-13C3)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino(1,2,3-13C3)propan-1-ol is a chiral amino alcohol with isotopically labeled carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2,3-13C3)propan-1-ol typically involves the use of isotopically labeled starting materials. One common method is the reduction of isotopically labeled amino acids or their derivatives. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino(1,2,3-13C3)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino(1,2,3-13C3)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino(1,2,3-13C3)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes, influencing metabolic processes. The isotopic labeling allows for detailed studies of its behavior and interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-1-propanol
- (2S)-2-amino-2-methyl-1-propanol
- (2S)-2-amino-3-methyl-1-butanol
Uniqueness
The uniqueness of (2S)-2-amino(1,2,3-13C3)propan-1-ol lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and metabolic pathways. This makes it a powerful tool in research applications where tracing and detailed analysis are required.
Propiedades
Fórmula molecular |
C3H9NO |
|---|---|
Peso molecular |
78.088 g/mol |
Nombre IUPAC |
(2S)-2-amino(1,2,3-13C3)propan-1-ol |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1/i1+1,2+1,3+1 |
Clave InChI |
BKMMTJMQCTUHRP-BQPNHLMHSA-N |
SMILES isomérico |
[13CH3][13C@@H]([13CH2]O)N |
SMILES canónico |
CC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
